molecular formula C9H7F3O2 B8764151 (3-Trifluoromethyl-phenoxy)-acetaldehyde CAS No. 63212-89-5

(3-Trifluoromethyl-phenoxy)-acetaldehyde

Cat. No. B8764151
CAS RN: 63212-89-5
M. Wt: 204.15 g/mol
InChI Key: QDDJKBCSNFFTQO-UHFFFAOYSA-N
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Description

“(3-Trifluoromethyl-phenoxy)-acetaldehyde” is a chemical compound with the linear formula: CF3C6H4OC6H4CHO . It has a molecular weight of 266.22 . This compound has been used in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin .


Synthesis Analysis

The synthesis of compounds related to “(3-Trifluoromethyl-phenoxy)-acetaldehyde” often involves the Williamson etherification reaction . For instance, the synthesis of fluoxetine starts with p-trifluoromethylphenol reacted with the 3-(chloro)-N-methyl-3-phenylpropylamin in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of “(3-Trifluoromethyl-phenoxy)-acetaldehyde” has been confirmed using various spectroscopic methods such as mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry .


Chemical Reactions Analysis

The compound has been involved in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin . Cyclic voltammetry was used to determine the oxidation and reduction potentials of the new porphyrin. Two quasi-reversible one-electron reductions at –1.00 and –1.32 V and a quasi-reversible oxidation at 1.20 V were observed .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.538 (lit.), a boiling point of 130 °C/1.4 mmHg (lit.), and a density of 1.284 g/mL at 25 °C (lit.) . The UV-Vis absorption spectrum of a related compound, 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin, shows characteristic spectral patterns similar to those of tetraphenyl porphyrin, with a Soret band at 419 nm and four Q bands at 515, 550, 590, and 648 nm .

Mechanism of Action

While the specific mechanism of action for “(3-Trifluoromethyl-phenoxy)-acetaldehyde” is not mentioned in the search results, compounds with the trifluoromethyl group have shown a variety of pharmacological profiles, such as anti-cancer, antidepressant, antiviral, and antitubercular activities .

Safety and Hazards

The safety data sheet for a related compound, 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The presence of trifluoromethyl groups in various compounds has shown a variety of pharmacological profiles. This could help in the design and development of a new class of trifluoromethyl-derived compounds in the future .

properties

CAS RN

63212-89-5

Product Name

(3-Trifluoromethyl-phenoxy)-acetaldehyde

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2

InChI Key

QDDJKBCSNFFTQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethylphenoxyacetaldehyde diethyl acetal (146.3 g.; 0.527 mole), acetone (600 ml.), water (550 ml.), and concentrated sulfuric acid (3.5 ml.) is heated under reflux for 22 hours.
Quantity
146.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (−78° C.) solution of oxalyl chloride (0.49 ml; 5.821 mmol) in anhydrous DCM (25 ml) was treated dropwise with a solution of dimethyl sulfoxide (0.91 ml; 11.641 mmol) in anhydrous DCM (4 ml). After 10 min., a solution of 2-(3-trifluoromethyl-phenoxy)-ethanol (0.800 g; 3.880 mmol) in DCM (8 ml) was added dropwise, and the reaction mixture was further stirred at −78° C. for 30 min. TEA (2.70 ml; 19.402 mmol) was then added dropwise, and after 10 min. the resulting mixture was allowed to warm-up to 0° C. before a mixture of water (2.5 ml) and DCM (25 ml) was added. The aq. layer was extracted with DCM (2×25 ml), and the mixed organic layers were then washed with aq. sat. NaHCO3 (20 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give (3-trifluoromethyl-phenoxy)-acetaldehyde as a yellow oil (0.792 g; 99%). This aldehyde was used for the next step without additional purification.
Quantity
0.49 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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